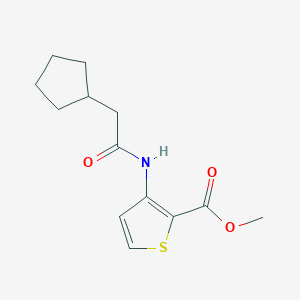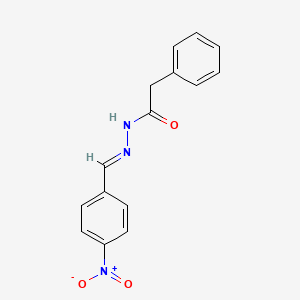
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide: is a synthetic organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to an ethyl group, which is further connected to a methylbut-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide typically involves multi-step reactions. One common approach is the condensation of 3-fluoro-4-methoxyacetophenone with an appropriate amine under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation or nitration reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide.
N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)aniline: A structurally related compound with similar functional groups.
Uniqueness: this compound is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18FNO2 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H18FNO2/c1-9(2)7-14(17)16-10(3)11-5-6-13(18-4)12(15)8-11/h5-8,10H,1-4H3,(H,16,17) |
Clé InChI |
VJWQYRVVTOGBLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)F)NC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


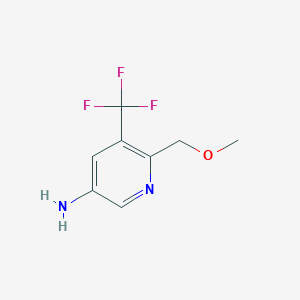
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
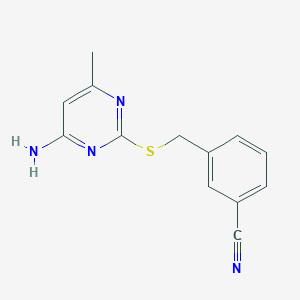
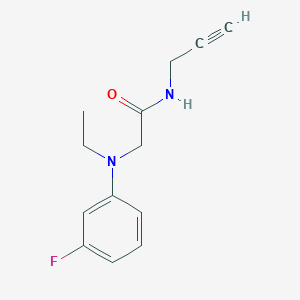


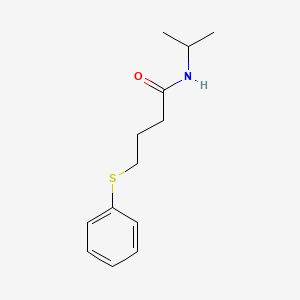
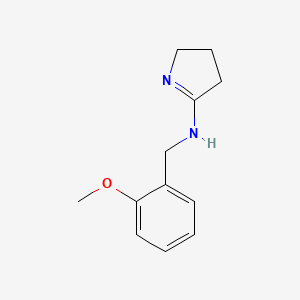
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)

